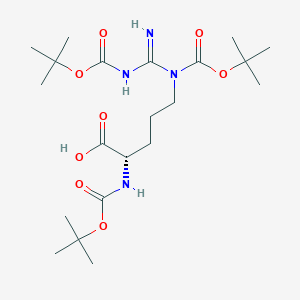
(S)-5-(1,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-5-(1,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid is a complex organic compound that features multiple tert-butoxycarbonyl (Boc) protecting groups. These groups are commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound is of interest in various fields of scientific research due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(1,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid typically involves the protection of amino acids using tert-butoxycarbonyl groups. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the Boc-protected amino acid derivatives .
Industrial Production Methods
In an industrial setting, the production of Boc-protected compounds can be optimized using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The continuous flow process allows for better control over reaction conditions, leading to higher yields and purity of the desired product.
化学反应分析
Types of Reactions
(S)-5-(1,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid can undergo various chemical reactions, including:
Deprotection: The removal of Boc groups using reagents such as oxalyl chloride in methanol under mild conditions.
Common Reagents and Conditions
Oxalyl Chloride: Used for the selective deprotection of Boc groups.
Di-tert-butyl Dicarbonate (Boc2O): Used for the protection of amine groups.
Major Products Formed
The major products formed from these reactions include the deprotected amino acids and their derivatives, which can be further utilized in various synthetic applications.
科学研究应用
(S)-5-(1,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-5-(1,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid involves the protection and deprotection of amine groups. The Boc groups protect the amine functionalities during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine groups can participate in further chemical transformations, enabling the synthesis of a wide range of compounds.
相似化合物的比较
Similar Compounds
N-Boc-protected amino acids: Similar in structure and function, used for protecting amine groups.
Di-tert-butyl dicarbonate (Boc2O): A reagent used for introducing Boc groups.
Uniqueness
(S)-5-(1,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid is unique due to its multiple Boc-protected groups, which provide enhanced stability and versatility in synthetic applications. Its structure allows for selective deprotection, enabling precise control over chemical reactions.
生物活性
(S)-5-(1,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid, commonly referred to as Tri-BOC-L-Arginine, is a synthetic derivative of arginine that has garnered attention for its potential biological activities. This compound is characterized by its guanidine group and multiple tert-butoxycarbonyl (Boc) protective groups, which enhance its stability and solubility in biological systems.
- Molecular Formula : C₂₁H₃₈N₄O₈
- Molecular Weight : 474.55 g/mol
- CAS Number : 97745-69-2
- Appearance : White to almost white powder or crystalline solid
- Solubility : Soluble in methanol and other organic solvents
The biological activity of Tri-BOC-L-Arginine can be attributed to its structural components, particularly the guanidine group, which is known to participate in various biochemical interactions. Arginine derivatives are recognized for their roles in:
- Nitric Oxide Synthesis : Arginine is a precursor to nitric oxide (NO), a critical signaling molecule involved in vasodilation and immune response.
- Protein Synthesis : As an amino acid, arginine plays a vital role in protein synthesis and cellular metabolism.
- Cell Signaling : The guanidine group can interact with various receptors and enzymes, influencing cellular signaling pathways.
Antimicrobial Activity
Research has indicated that arginine derivatives exhibit antimicrobial properties. For instance, studies have shown that certain guanidine-containing compounds can inhibit the growth of various bacteria and fungi through mechanisms that may involve disruption of microbial cell membranes or interference with metabolic pathways.
Cytotoxic Effects
In vitro studies have demonstrated that Tri-BOC-L-Arginine can induce cytotoxic effects in certain cancer cell lines. The compound's ability to modulate nitric oxide levels may contribute to its anticancer activity by promoting apoptosis in malignant cells.
Immunomodulatory Effects
Tri-BOC-L-Arginine has also been investigated for its immunomodulatory properties. It has been shown to enhance the proliferation of T-cells and improve immune responses in various experimental models, suggesting potential applications in immunotherapy.
Case Studies and Research Findings
属性
分子式 |
C21H38N4O8 |
|---|---|
分子量 |
474.5 g/mol |
IUPAC 名称 |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[(2-methylpropan-2-yl)oxycarbonyl-[N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]amino]pentanoic acid |
InChI |
InChI=1S/C21H38N4O8/c1-19(2,3)31-16(28)23-13(14(26)27)11-10-12-25(18(30)33-21(7,8)9)15(22)24-17(29)32-20(4,5)6/h13H,10-12H2,1-9H3,(H,23,28)(H,26,27)(H2,22,24,29)/t13-/m0/s1 |
InChI 键 |
DJIMINUZVZUBRO-ZDUSSCGKSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCN(C(=N)NC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)NC(CCCN(C(=N)NC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















